molecular formula C13H20N2O2 B12901841 (2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol CAS No. 653571-01-8

(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol

Cat. No.: B12901841
CAS No.: 653571-01-8
M. Wt: 236.31 g/mol
InChI Key: ZNIOAVFONLBYAN-UPJWGTAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol (CAS 653571-01-8) is a synthetic pyrrolidine-3,4-diol derivative that functions as a potent glycosidase inhibitor for biochemical research. This diamino compound, with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol, belongs to a class of iminosugars known to mimic the structure of the oxycarbenium ion intermediate formed during the enzymatic hydrolysis of glycosides . The inhibitory activity of this compound is highly dependent on its stereochemistry; the (2R,3S,4R) configuration makes it a competitive inhibitor of beta-glucosidase from almonds, with reported Ki values in the range of 13-40 µM . The compound's structure features a lipophilic benzylaminoethyl side chain at the C-2 position of the dihydroxypyrrolidine ring. This side chain is critical for enhancing both the potency and selectivity of inhibition, as it is designed to mimic the aglycon moiety liberated during glycosidase-catalyzed hydrolysis, thereby promoting additional electrostatic and hydrophobic interactions with the enzyme's active site . As a stable, chemically accessible diamine, it represents a valuable tool for studying carbohydrate-processing enzymes and the development of more selective enzyme inhibitors. This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

653571-01-8

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

(2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C13H20N2O2/c16-12-9-15-11(13(12)17)6-7-14-8-10-4-2-1-3-5-10/h1-5,11-17H,6-9H2/t11-,12-,13+/m1/s1

InChI Key

ZNIOAVFONLBYAN-UPJWGTAASA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](N1)CCNCC2=CC=CC=C2)O)O

Canonical SMILES

C1C(C(C(N1)CCNCC2=CC=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Table 1: Typical Reaction Conditions for N-Cbz Protection

Reagent Equivalents Solvent System Base Temperature Time Yield (%)
Cbz-Cl 1.5 1,4-Dioxane:Water 4:1 NaHCO3 (1.5 eq) Room temp 16 hours ~82
Cbz-OSu 2 Dioxane:Water 4:1 Et3N (2 eq) Room temp 16 hours Not specified

Stereoselective Oxidation and Reduction Steps

  • Osmium tetraoxide-mediated dihydroxylation of dehydroproline derivatives yields 3,4-dihydroxyprolines with high stereoselectivity, which are key intermediates for the pyrrolidine-3,4-diol scaffold.
  • The diastereomeric mixture can be separated after conversion to isopropylidene acetals.
  • Reduction of protected intermediates with lithium borohydride (LiBH4) affords the hydroxymethyl pyrrolidine derivatives.
  • Final deprotection steps yield the target aminopolyol with high purity and yield.

Reductive Amination for Benzylaminoethyl Substitution

  • The introduction of the benzylaminoethyl group at the 2-position is commonly achieved by reductive amination of aldehyde intermediates with benzylamine.
  • Catalysts such as Pd/C under hydrogen atmosphere or silane reagents in the presence of Lewis acids (e.g., BF3·OEt2) facilitate this transformation.
  • The stereochemical outcome depends on the catalyst and reaction conditions, with some methods favoring the (2R) or (2S) configuration at C2.

Summary of Key Research Findings

Step Method/Conditions Outcome/Notes Reference
Enzymatic aldol reaction D-fructose-6-phosphate aldolase mutants Stereoselective formation of pyrrolidine precursors
N-Cbz protection Cbz-Cl or Cbz-OSu, dioxane-water, RT, 16h High yield, stable intermediates
Osmium tetraoxide dihydroxylation Dehydroproline derivatives, stereoselective High yield of 3,4-dihydroxyprolines
Reduction LiBH4 reduction of protected esters High purity hydroxymethyl pyrrolidines
Reductive amination Pd/C hydrogenation or silane + BF3·OEt2 Installation of benzylaminoethyl group

Chemical Reactions Analysis

Reductive Amination

The benzylamino group undergoes reductive amination to introduce diverse substituents. For analogs like (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol, this reaction modifies the amine moiety under hydrogenation or silane-based conditions:

ConditionsCatalyst/ReagentOutcomeYieldSource
H₂, Pd/C, MeOHPd/CStereoselective reduction to (2R)-isomer68%
PMHS, BF₃·OEt₂PMHS/BF₃Stereoinversion to (2S)-isomer68%

This reaction retains the pyrrolidine core while altering substituent stereochemistry, enabling structure-activity relationship (SAR) studies .

Nucleophilic Substitution

The hydroxyl and amine groups participate in nucleophilic substitution. For example:

  • Hydroxyl group alkylation : Mitsunobu reactions or SN2 conditions introduce alkyl/aryl groups.

  • Amine functionalization : The benzylaminoethyl side chain reacts with electrophiles (e.g., acyl chlorides, sulfonating agents).

A structurally similar compound, (2S,3R,4S)-2-(2-(phenylamino)ethyl)pyrrolidine-3,4-diol, undergoes nucleophilic substitution to form glycosidase inhibitors.

Oxidation Reactions

The hydroxyl groups at positions 3 and 4 can be oxidized, though secondary alcohols typically require strong oxidants. In related compounds:

SubstrateOxidantProductApplicationSource
Hydroxymethyl-pyrrolidineIBX, DMSOAldehyde intermediateFurther derivatization

For (2R,3S,4R)-2-(2-(benzylamino)ethyl)pyrrolidine-3,4-diol, oxidation of the ethyl chain’s terminal amine is unlikely, but hydroxyl group oxidation remains feasible .

Derivatization of Hydroxyl Groups

Functionalizing hydroxyl groups enhances bioactivity and solubility:

Derivative TypeReagentOutcomeBiological ImpactSource
4-Bromobenzoyl derivative4-Bromobenzoyl chlorideLipophilic esterImproved tumor inhibition
Isopropylidene acetalAcetone, acid catalystProtected diolStabilizes for synthesis

These modifications improve pharmacokinetic properties while retaining enzyme inhibitory activity .

Comparative Reactivity of Structural Analogs

Reactivity varies with stereochemistry and substituents:

CompoundKey ReactionOutcome vs. Target Compound
(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diolReductive aminationHigher α-mannosidase inhibition
(2S,3R,4S)-2-(phenylamino)ethyl analogNucleophilic substitutionWeaker glycosidase inhibition

The target compound’s ethyl linker and stereochemistry enhance steric accessibility for reactions compared to methyl-linked analogs .

Synthetic Routes and Key Intermediates

Synthesis often involves:

  • Osmium tetraoxide dihydroxylation : Converts dehydroproline precursors to diols with stereochemical control .

  • LiBH₄ reduction : Reduces esters to hydroxymethyl groups .

  • Deprotection steps : Cleaves protective groups (e.g., isopropylidene) to yield final product .

Reaction Mechanisms and Stereochemical Outcomes

  • Reductive amination : Proceeds via imine formation followed by stereoselective reduction, influenced by catalyst choice (Pd/C vs. silanes) .

  • Protonation in ring-opening : Acidic conditions favor ring-opening mechanisms, critical for forming intermediates .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its role in medicinal chemistry due to its structural similarity to biologically active molecules. Its configuration allows it to act as a substrate or inhibitor for various enzymes, making it a candidate for drug development.

Enzyme Inhibition

Research has shown that derivatives of this compound exhibit inhibitory activities against glycosidases, which are enzymes that play critical roles in carbohydrate metabolism. Specifically:

  • Beta-glucosidase Inhibition : Studies indicate that (2R,3S,4R)-2-(2-(benzylamino)ethyl)pyrrolidine-3,4-diol acts as a competitive inhibitor of beta-glucosidase from almonds with an inhibition constant KiK_i ranging from 13 to 40 µM .
  • Alpha-mannosidase Inhibition : The compound also demonstrates inhibitory properties against alpha-mannosidases. It has been reported that the (2R,3R,4S) configuration is crucial for effective inhibition .

Potential Therapeutic Uses

Given its enzyme-inhibiting properties, this compound may have therapeutic applications in treating diseases related to carbohydrate metabolism disorders.

Diabetes Management

Due to its ability to inhibit glycosidases, this compound could be explored as a potential therapeutic agent for managing diabetes by slowing down carbohydrate absorption and controlling blood sugar levels.

Cancer Research

The modulation of glycosidase activity is also relevant in cancer research. Altered glycosylation patterns are often observed in cancer cells; thus, compounds like this compound may serve as leads for developing anticancer agents by targeting specific glycosylation pathways.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy and specificity as an inhibitor. Variations in the substituents on the pyrrolidine ring can significantly influence its biological activity.

Substituent Effect on Activity
Benzylamino groupEnhances binding affinity to enzymes
Altered stereochemistryModifies inhibitory potency

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various assays:

  • A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis and evaluation of glycosidase inhibitors derived from pyrrolidine structures .
  • Another investigation focused on the pharmacological potential of similar compounds in inhibiting enzyme activities relevant to metabolic diseases .

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may play a key role in binding to these targets, while the hydroxyl groups may participate in hydrogen bonding interactions. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

  • (2R,3R,4S)-2-[(Benzylamino)methyl]pyrrolidine-3,4-diol Configuration: The (2R,3R,4S) stereochemistry aligns with α-D-mannoside mimics, making it a potent α-mannosidase inhibitor (Ki = 7.4 µM for jack bean α-mannosidase) . Substituent: The benzylaminomethyl group (vs. benzylaminoethyl) provides a shorter side chain, reducing flexibility but improving fit into α-mannosidase active sites. Activity: 10-fold greater potency against α-mannosidases than the (2R,3S,4R) isomer .

Substituted Pyrrolidine Derivatives

  • (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol Substituent: A hydroxyphenylethyl group introduces additional hydrogen-bonding capacity. Activity: Exceptional selectivity for jack bean α-mannosidase (Ki = 135 nM), demonstrating that bulky, hydrophilic substituents enhance inhibition .
  • (2R,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol Substituent: A hydroxymethyl group replaces the benzylaminoethyl chain. Activity: Lacks significant glycosidase inhibition but serves as a synthetic intermediate for antiviral agents (e.g., BCX4430) .

Ethyl vs. Methyl Side Chains

  • Benzylaminoethyl vs. Benzylaminomethyl The ethyl chain in (2R,3S,4R)-2-(2-(benzylamino)ethyl)pyrrolidine-3,4-diol increases steric bulk, reducing α-mannosidase affinity but enhancing β-glucosidase compatibility . Methyl-substituted analogs (e.g., (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol) exhibit tighter binding to α-mannosidases due to reduced conformational flexibility .

Structure-Activity Relationship (SAR) Analysis

Compound Configuration Target Enzyme Ki (µM) Key Structural Features
This compound (2R,3S,4R) Almond β-glucosidase 13–40 Ethyl chain, C3/C4 hydroxyls
(2R,3R,4S)-2-[(Benzylamino)methyl]pyrrolidine-3,4-diol (2R,3R,4S) Jack bean α-mannosidase 7.4 Methyl chain, α-mannoside mimic
(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol (2R,3R,4S) Jack bean α-mannosidase 0.135 Hydroxyphenylethyl substituent

Key Research Findings

Stereochemistry Dictates Selectivity: The (2R,3S,4R) configuration favors β-glucosidase inhibition, while (2R,3R,4S) analogs target α-mannosidases .

Side-Chain Engineering: Ethyl chains improve β-glucosidase affinity, whereas methyl or hydroxyphenylethyl groups enhance α-mannosidase potency .

Synthetic Versatility : Compounds like (2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol are intermediates for antiviral agents, illustrating the scaffold’s adaptability .

Biological Activity

(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its inhibitory effects on glycosidases and other enzymes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from pyrrolidine frameworks through the introduction of aminoalkyl side chains. Various methods have been reported for its synthesis, including the use of diamines and specific stereochemical configurations that enhance its biological activity .

Glycosidase Inhibition

One of the primary biological activities of this compound is its inhibitory effect on glycosidases. Research indicates that this compound acts as a competitive inhibitor of beta-glucosidase and alpha-mannosidase enzymes with inhibition constants (K_i) ranging from 13 to 40 µM . The stereochemistry of the compound plays a crucial role in its effectiveness as an inhibitor; for instance:

  • (2R,3S,4R) configuration is optimal for inhibiting beta-glucosidase.
  • Compounds with different configurations exhibit varying degrees of inhibition .

The mechanism by which this compound inhibits glycosidases involves binding to the active sites of these enzymes through hydrogen bonding and steric interactions. This binding prevents substrate access and enzymatic catalysis .

Study 1: Inhibition Profile

A study examined various derivatives of pyrrolidine-3,4-diol and their inhibitory activities against several glycosidases. It was found that the presence of a benzylamino group significantly enhanced the inhibitory potency against beta-glucosidase compared to other aminoalkyl substituents .

CompoundK_i (µM)Type of Inhibition
(2R,3S,4R)-2-(Benzylamino)ethyl13-40Competitive
(2S,3R,4S)-2-(Phenylamino)ethyl6.5Competitive
(2R,3S,4S)-2-(Alkylamino)ethyl102Mixed

Study 2: Biological Implications

Another research highlighted the potential implications of this compound in managing metabolic disorders such as diabetes. By inhibiting glycosidases like alpha-glucosidase and alpha-amylase, this compound could help regulate glucose levels post-meal .

Additional Biological Activities

Besides glycosidase inhibition, some studies suggest that derivatives of this compound may also exhibit antibacterial and antifungal properties. The presence of hydroxyl groups in the pyrrolidine structure has been associated with enhanced antimicrobial activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high stereochemical purity in (2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol?

  • Methodological Answer : The compound’s stereochemistry can be controlled via hydrogenolysis of benzyl-protected precursors. For example, (3R,4R)-pyrrolidine-3,4-diol is synthesized by hydrogenating (3R,4R)-(-)-1-benzyl-3,4-pyrrolidinediol using 10% Pd/C in anhydrous MeOH under H₂ gas at room temperature. This method preserves stereochemical integrity and achieves >95% yield . Similar protocols can be adapted for the target compound by adjusting the starting material’s configuration.

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration (e.g., used for (3S,4S)-1-benzylpyrrolidine-3,4-diol in ).
  • NMR spectroscopy : Assigns diastereotopic protons (e.g., ¹H/¹³C NMR in ).
  • Polarimetry : Validates optical rotation consistency with literature data (e.g., [α]D values in ).

Q. How does the compound’s structure influence its α-mannosidase inhibitory activity?

  • Methodological Answer : SAR studies on analogous pyrrolidine derivatives reveal:

  • Hydroxyl groups : Free hydroxyls on the pyrrolidine ring are essential for enzyme binding; esterification reduces activity (e.g., 4-bromobenzoate derivatives retain partial activity due to hydrolysis in cells) .
  • Substituent effects : Hydrophobic groups (e.g., benzyl) enhance selectivity for plant α-mannosidases, while hydrophilic groups broaden activity .
    • Data Table :
DerivativeIC₅₀ (µM) for Jack Bean α-MannosidaseSelectivity vs. Human Isoforms
Parent compound (8a)0.12High
4-Bromobenzoate (21)0.18Moderate
Methylated pyrrolidine>10Low

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in cancer cell growth inhibition?

  • Methodological Answer :

  • Metabolic labeling : Track DNA/protein synthesis inhibition using ³H-thymidine and ³H-leucine incorporation assays (e.g., 21 inhibits glioblastoma cell proliferation via dual DNA/protein synthesis blockade) .
  • Enzyme kinetics : Measure competitive/non-competitive inhibition of α-mannosidase using Lineweaver-Burk plots .
  • RNA sequencing : Identify downstream pathways (e.g., ER stress or glycosylation disruption) in treated vs. untreated cells.

Q. How can formulation strategies improve the compound’s cellular uptake and bioavailability?

  • Methodological Answer :

  • Prodrug design : Introduce lipophilic esters (e.g., 4-bromobenzoate in ) to enhance membrane permeability.
  • Nanoparticle encapsulation : Use PLGA nanoparticles for sustained release, as demonstrated for other pyrrolidine-based therapeutics .
    • Key Finding : The 4-bromobenzoate derivative (21) achieves 3-fold higher intracellular concentrations in glioblastoma cells compared to the parent compound .

Q. What in vitro models are appropriate for assessing the compound’s toxicity profile?

  • Methodological Answer :

  • Primary cell lines : Use healthy human fibroblasts (e.g., HFF-1) as a control for cancer-specific efficacy (e.g., 21 shows 10-fold selectivity for glioblastoma over HFF-1 cells) .
  • Organ-on-a-chip : Model blood-brain barrier penetration for neurological applications .

Q. How does the compound compare to known α-mannosidase inhibitors like Swainsonine in preclinical studies?

  • Methodological Answer :

  • Comparative IC₅₀ assays : The parent compound (8a) exhibits IC₅₀ = 0.12 µM against Jack Bean α-mannosidase, outperforming Swainsonine (IC₅₀ = 0.8 µM) .
  • In vivo xenografts : Evaluate tumor growth suppression in murine models, noting that ester derivatives (e.g., 21) may require lower doses due to improved bioavailability.

Methodological Considerations and Limitations

  • Stereochemical stability : The compound’s diol groups may undergo oxidation under basic conditions; stabilize with inert atmospheres during synthesis .
  • Enantioselective protein binding : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with α-mannosidase isoforms, as stereochemistry significantly impacts binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.